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Introduction

Methyl 4-oxochroman-8-carboxylate is a heterocyclic compound of interest in medicinal
chemistry and drug discovery due to its chromanone core, a scaffold present in numerous
biologically active molecules. A thorough understanding of its spectroscopic characteristics is
fundamental for its identification, characterization, and quality control in research and
development settings. This technical guide provides a detailed overview of the predicted
nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for
methyl 4-oxochroman-8-carboxylate. While experimental data for this specific molecule is
not readily available in the public domain, this guide compiles predicted values based on the
analysis of its constituent functional groups and related known compounds, namely 4-
chromanone and methyl benzoate.

Predicted Spectroscopic Data

The spectroscopic data for methyl 4-oxochroman-8-carboxylate can be predicted by
analyzing its two main structural components: the 4-chromanone moiety and the methyl
benzoate moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Proton (*H) NMR Spectroscopy

The *H NMR spectrum is expected to show distinct signals for the aromatic, methylene, and

methyl protons.

. Predicted Chemical
Proton Assignment

Multiplicity

Coupling Constant

Shift (8, ppm) (J, Hz)
H5, H6, H7 (Aromatic) 7.0-8.0 m
H2 (Methylene) ~4.6 t ~6-7
H3 (Methylene) ~2.8 t ~6-7
OCHs (Methyl Ester) ~3.9 S

Carbon-13C NMR Spectroscopy

The 3C NMR spectrum will display signals for the carbonyl carbons, aromatic carbons,

methylene carbons, and the methyl ester carbon.

Carbon Assignment

Predicted Chemical Shift (o, ppm)

C4 (Ketone C=0) 190 - 195
C8a, C4a (Aromatic Quaternary) 120 - 165

C5, C6, C7 (Aromatic CH) 115- 140

C8 (Aromatic Quaternary - Ester) 125 - 135

C2 (Methylene - O-CHz2) ~68

C3 (Methylene - CH2-C=0) ~37

OCHs (Methyl Ester) ~52

C=0 (Ester) 165 - 170

Infrared (IR) Spectroscopy
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The IR spectrum will be characterized by strong absorption bands corresponding to the

carbonyl groups of the ketone and the ester, as well as vibrations from the aromatic ring and C-

O bonds.

Predicted Absorption Range

Functional Group Intensity
(cm~)
C=0 Stretch (Ketone) 1680 - 1700 Strong
C=0 Stretch (Ester) 1715-1730 Strong
C-O Stretch (Ester) 1250 - 1300 Strong
C-O-C Stretch (Ether in
1200 - 1250 Strong
Chromanone)
C=C Stretch (Aromatic) 1450 - 1600 Medium to Weak
C-H Stretch (Aromatic) 3000 - 3100 Medium
C-H Stretch (Aliphatic) 2850 - 3000 Medium

Mass Spectrometry (MS)

The electron ionization (El) mass spectrum is expected to show a molecular ion peak and

characteristic fragmentation patterns arising from the cleavage of the ester group and the

chromanone ring.

m/z Value Predicted Assignment

206 [M]* (Molecular lon)

175 [M - OCH3]*

147 [M - COOCH3s]*

120 Retro-Diels-Alder fragmentation of the

chromanone ring

Experimental Protocols
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The following are general experimental protocols for obtaining the spectroscopic data. Specific

parameters may need to be optimized for the particular instrument used.

NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of methyl 4-oxochroman-8-
carboxylate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCls, DMSO-ds).

'H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and
16-32 scans.

13C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural
abundance of 13C, a greater number of scans (e.g., 1024 or more) and a longer relaxation
delay (e.g., 2-5 seconds) are typically required. Proton decoupling (e.g., broadband
decoupling) is used to simplify the spectrum.

IR Spectroscopy

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of
the compound with dry KBr powder and pressing it into a thin disk. Alternatively, for a
solution, dissolve the compound in a suitable solvent (e.g., chloroform) and place a drop
between two salt plates (e.g., NaCl or KBr).

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR)
spectrometer, typically over a range of 4000-400 cm~1.

Mass Spectrometry

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via
a suitable method, such as direct insertion probe (for solids) or gas chromatography (GC-
MS) if the compound is sufficiently volatile and thermally stable.

lonization: Use electron ionization (El) at a standard energy of 70 eV.

Data Acquisition: Scan a mass range appropriate for the molecular weight of the compound
(e.g., m/z 40-300).
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Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like methyl 4-oxochroman-8-carboxylate.
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Caption: General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the expected spectroscopic properties of
methyl 4-oxochroman-8-carboxylate. Experimental verification of these predicted data is
essential for definitive structural confirmation. The provided protocols offer a starting point for
researchers to obtain and analyze the necessary spectroscopic information.
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 To cite this document: BenchChem. [Spectroscopic Profile of Methyl 4-Oxochroman-8-
carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2592810#spectroscopic-data-of-methyl-4-
oxochroman-8-carboxylate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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